molecular formula C7H12N2O2 B7939546 N-(oxetan-3-yl)azetidine-3-carboxamide

N-(oxetan-3-yl)azetidine-3-carboxamide

Cat. No.: B7939546
M. Wt: 156.18 g/mol
InChI Key: KETXQXZPTUYJPZ-UHFFFAOYSA-N
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Description

N-(oxetan-3-yl)azetidine-3-carboxamide is a chemical compound that features a combination of an oxetane ring and an azetidine ring, both of which are four-membered cyclic structures

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with oxetane and azetidine derivatives.

  • Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the ring-closure and formation of the amide bond. The reaction temperature and solvent choice are crucial to achieving high yields and purity.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed to introduce functional groups or to modify the existing ones.

  • Reduction: Reduction reactions are used to reduce nitro groups or other oxidized functionalities.

  • Substitution: Substitution reactions can be employed to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions.

Major Products Formed:

  • Oxidation typically results in carboxylic acids, ketones, or aldehydes.

  • Reduction reactions often yield amines or alcohols.

  • Substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: N-(oxetan-3-yl)azetidine-3-carboxamide is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation. Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(oxetan-3-yl)azetidine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and interactions depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

  • N-(oxetan-3-yl)piperidin-4-amine: This compound shares the oxetane ring but has a different amine group.

  • 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide: Another oxetane derivative with a phenyl group and a sulfinamide moiety.

Uniqueness: N-(oxetan-3-yl)azetidine-3-carboxamide stands out due to its combination of oxetane and azetidine rings, which provides unique chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

N-(oxetan-3-yl)azetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7(5-1-8-2-5)9-6-3-11-4-6/h5-6,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETXQXZPTUYJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)NC2COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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